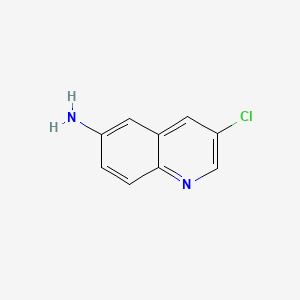

3-Chloroquinolin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLIXXDBYCYVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698914 | |

| Record name | 3-Chloroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-96-2 | |

| Record name | 3-Chloroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloroquinolin-6-amine: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroquinolin-6-amine is a heterocyclic amine containing a quinoline scaffold, a structure of significant interest in medicinal chemistry and drug development. The presence of a chlorine atom and an amino group on the quinoline ring provides versatile handles for synthetic modifications, making it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known chemical properties, structural features, and potential therapeutic applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates predicted properties and generalized experimental protocols based on closely related analogues.

Chemical Properties and Structure

This compound is a substituted quinoline with the chemical formula C₉H₇ClN₂. The core structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. A chlorine atom is substituted at the 3-position, and an amino group is at the 6-position.

Identifiers and Descriptors

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 103028-96-2 |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1N)C=C(C=N2)Cl |

| InChI | InChI=1S/C9H7ClN2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,(H2,11,12) |

| InChIKey | ANAOKPHXXDXCAL-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value (Predicted/Estimated) | Notes |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF. | The amino group may provide some aqueous solubility, but the quinoline ring is largely hydrophobic. |

| pKa | Not available | The 6-amino group is expected to be basic, while the quinoline nitrogen is weakly basic. |

| LogP | 2.3[1] | This value for the isomeric 6-chloroquinolin-4-amine suggests moderate lipophilicity. |

Spectroscopic Data (Predicted)

Specific experimental spectroscopic data for this compound is not widely published. The following are predicted spectral characteristics based on the structure and known data for similar chloro-aminoquinolines.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amino group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the quinoline ring. The carbons attached to the chlorine and nitrogen atoms will show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-Cl stretching, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (178.62 g/mol ) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted quinolines. A likely approach would involve the amination of a suitable di-chloroquinoline precursor.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

A potential and versatile method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[2][3][4][5] This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. In this case, the starting material could be 3,6-dichloroquinoline, and the amine source would be ammonia or an ammonia equivalent.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloroquinolin-6-amine CAS number and molecular formula

CAS Number: 103028-96-2 Molecular Formula: C₉H₇ClN₂

This technical guide provides a comprehensive overview of 3-Chloroquinolin-6-amine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, potential synthetic routes, and prospective applications in drug discovery, with a focus on its role as a scaffold for kinase inhibitors.

Chemical and Physical Properties

This compound is a solid compound at room temperature. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 103028-96-2 | |

| Molecular Formula | C₉H₇ClN₂ | |

| Molecular Weight | 178.62 g/mol | |

| Melting Point | 170-171 °C | |

| Boiling Point (Predicted) | 340.2 ± 22.0 °C | |

| Density (Predicted) | 1.363 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.21 ± 0.14 |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential route to this compound could involve a multi-step synthesis starting from a suitably substituted aniline. The core quinoline structure can be formed via classic reactions such as the Combes or Doebner-von Miller synthesis, followed by chlorination and amination steps.

dot

Spectroscopic Characterization of 3-Chloroquinolin-6-amine: A Technical Guide

Introduction

3-Chloroquinolin-6-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are fundamental for its application in research and development. This technical guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented to aid researchers, scientists, and drug development professionals in the identification and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.6 | d | ~2.5 |

| H-4 | ~7.9 | d | ~2.5 |

| H-5 | ~7.8 | d | ~9.0 |

| H-7 | ~7.3 | dd | ~9.0, 2.5 |

| H-8 | ~7.1 | d | ~2.5 |

| NH₂ | ~4.0 | br s | - |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~128 |

| C-4 | ~135 |

| C-4a | ~125 |

| C-5 | ~122 |

| C-6 | ~145 |

| C-7 | ~120 |

| C-8 | ~105 |

| C-8a | ~146 |

Predicted in DMSO-d₆

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Medium |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1620-1580 | N-H bend (scissoring) | Strong |

| 1600-1450 | Aromatic C=C stretch | Medium-Strong |

| 1350-1250 | Aromatic C-N stretch | Strong |

| 850-800 | C-Cl stretch | Strong |

| 900-650 | Aromatic C-H out-of-plane bend | Strong |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 178/180 | [M]⁺ (Molecular ion, ~3:1 ratio for ³⁵Cl/³⁷Cl) |

| 143 | [M-Cl]⁺ |

| 116 | [M-Cl-HCN]⁺ |

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) would be dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). The solution is then filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be referenced to the residual solvent peak. For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY, HSQC, and HMBC could be employed.

2. Infrared (IR) Spectroscopy

The IR spectrum of solid this compound would be obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet. Characteristic absorptions for primary aromatic amines include two N-H stretching bands in the region of 3500-3300 cm⁻¹, an N-H bending vibration around 1650-1580 cm⁻¹, and a C-N stretching band between 1335-1250 cm⁻¹.[1]

3. Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the ion source.[2] The mass spectrum would be recorded over a mass-to-charge (m/z) range of 50-500.[2] For ESI-MS, the sample would be dissolved in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL and then further diluted.[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for synthesis, purification, and spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of 3-Chloroquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Chloroquinolin-6-amine, with a focus on its melting point and solubility. Due to the limited availability of specific experimental data in peer-reviewed literature for this particular isomer, this document also furnishes detailed experimental protocols for the determination of these critical parameters.

Physicochemical Properties of this compound

This compound is a heterocyclic compound belonging to the quinoline family. The presence of a chlorine atom and an amine group on the quinoline scaffold suggests it possesses a degree of polarity and the potential for hydrogen bonding, which will influence its physical properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | - |

| Molecular Weight | 178.62 g/mol | - |

| Appearance | Likely a solid at room temperature | General observation for similar structures |

| Melting Point | Not experimentally reported in public literature. | - |

| Solubility | Not quantitatively reported in public literature. | - |

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Predicted Solubility |

| Water | Polar Protic | Low |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Dichloromethane | Nonpolar | Moderately Soluble |

| Toluene | Nonpolar | Sparingly Soluble |

| Hexane | Nonpolar | Insoluble |

Experimental Protocols for Property Determination

For researchers requiring precise quantitative data, the following standard experimental protocols are recommended.

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus at a rate of 10-20 °C/min initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A pre-established calibration curve is required for accurate quantification.

-

Calculation: The solubility is calculated from the determined concentration and expressed in units such as mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Experimental workflow for determining melting point and solubility.

This guide provides a foundational understanding of the physical properties of this compound and equips researchers with the necessary protocols to determine these properties experimentally. Accurate characterization is a critical first step in any research or development endeavor involving this compound.

The Emerging Potential of 3-Chloroquinolin-6-amine Scaffolds: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties.[1][2] Among the vast chemical space of quinoline derivatives, the 3-chloroquinolin-6-amine core represents a promising, yet relatively underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key cellular pathways and research workflows. While direct experimental data for this specific scaffold is emerging, this guide synthesizes information from closely related quinoline analogues to provide a foundational resource for researchers venturing into this promising area of drug discovery.

Quantitative Analysis of Biological Activity

The biological evaluation of this compound derivatives and their close analogues has revealed significant potential across several therapeutic areas. The following tables summarize the available quantitative data, offering a comparative look at their efficacy.

Table 1: Anticancer Activity of Chloroquinoline Derivatives

| Compound ID | Target Protein (PDB ID) | Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 13 | Topoisomerase I | - | 0.278 | [3] |

| Compound 9b | Rho-associated protein kinase 1 (ROCK1) (2ESM) | - | - | [3] |

| Compound 4 | HIV Reverse Transcriptase (4I2P) | - | - | [3] |

| Compound 6c | Aurora A kinase (3FDN) | - | - | [3] |

| Analogue Series | Wild-type EGFR | Various Cancer Lines | 0.041 - 0.078 | [4] |

| Compound 3b | - | Huh-7 | 6.54 | [5] |

| Compound 3b | - | A549 | 15.54 | [5] |

| Compound 3b | - | MCF-7 | 6.13 | [5] |

| Quinolinone 11d/11e | - | M. tuberculosis H37Rv | - | [6] |

Note: Data for closely related chloroquinoline derivatives is included to infer the potential of the this compound scaffold. Direct IC50 values for this compound derivatives are currently limited in publicly accessible literature.

Table 2: Antimicrobial Activity of Chloroquinoline Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Cloxyquin (3) | L. monocytogenes | 5.57 | [7] |

| Cloxyquin (3) | P. shigelloides | 11.14 | [7] |

| Nitroxoline (2) | A. hydrophila | 5.26 | [7] |

| Nitroxoline (2) | P. aeruginosa | 84.14 | [7] |

| 8-HQ Derivative (1) | Gram-positive bacteria | 3.44 - 13.78 | [7] |

| Quinoxaline 5p | S. aureus | 4 - 16 | [8] |

| Sulfonamide 3l | E. coli | 7.812 | [9] |

| Sulfonamide 3l | C. albicans | 31.125 | [9] |

Note: MIC (Minimum Inhibitory Concentration) values for various chloroquinoline derivatives are presented to highlight the antimicrobial potential of this class of compounds.

Key Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their biological effects through various mechanisms, with kinase inhibition being a prominent mode of action in cancer therapy. The this compound scaffold is predicted to interact with the ATP-binding pocket of various kinases, disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Quinoline-based compounds have been identified as inhibitors of this pathway.

References

- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

3-Chloroquinolin-6-amine derivatives and analogs in medicinal chemistry

An In-depth Technical Guide to 3-Chloroquinolin-6-amine Derivatives and Analogs in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and its related analogs as a core scaffold in medicinal chemistry. The quinoline ring is a well-established "privileged scaffold," frequently found in compounds with significant biological activity.[1] The strategic incorporation of a chlorine atom and an amino group onto this heterocyclic system allows for the fine-tuning of physicochemical properties and biological efficacy, leading to the development of potent therapeutic agents.[2][3]

While literature specifically detailing derivatives of the 3-chloro-6-aminoquinoline core is nascent, this guide synthesizes data from closely related isomers and analogs to build a robust understanding of the structure-activity relationships (SAR), potential therapeutic applications, and key experimental methodologies relevant to this compound class. The primary focus is on their role as kinase inhibitors in oncology, with additional insights into their potential as antimalarial and antimicrobial agents.[4][5][6]

The synthesis of substituted chloro-aminoquinolines can be achieved through several established chemical pathways. A generalized approach often begins with a suitably substituted aniline, which undergoes cyclization to form the quinoline core, followed by chlorination and amination steps. The precise sequence of these reactions can be adapted to achieve the desired substitution pattern.

A representative synthetic workflow is visualized below, starting from a haloaniline precursor. This multi-step process typically involves condensation, cyclization, chlorination, and finally, amination to yield the target scaffold.[2]

References

- 1. 3-Chloro-N-methylquinolin-6-amine | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Synthetic Potential of 3-Chloroquinolin-6-amine: A Guide to Novel Reactions

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among the vast array of quinoline derivatives, 3-Chloroquinolin-6-amine emerges as a particularly intriguing building block. Its unique substitution pattern—an electron-withdrawing chloro group at the 3-position and an electron-donating amino group at the 6-position—offers a versatile platform for the synthesis of novel molecular entities with significant potential in drug discovery. This technical guide explores the prospective reactivity of this compound, providing a comprehensive overview of potential novel reactions, detailed experimental protocols adapted from analogous systems, and a structured presentation of expected outcomes.

Core Reactivity and Synthetic Opportunities

The reactivity of this compound is governed by its two key functional groups. The chlorine atom at the C3 position is susceptible to a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The amino group at the C6 position can be readily functionalized or can influence the electronic properties of the quinoline ring system, potentially directing further substitutions. This duality in reactivity opens up numerous avenues for creating diverse libraries of compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro group at the 3-position of this compound is anticipated to be a reactive handle for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide. This reaction is expected to proceed efficiently with this compound to introduce a variety of aryl and heteroaryl substituents at the 3-position.

Illustrative Reaction Scheme:

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 3-Chloroquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical and computational examination of 3-Chloroquinolin-6-amine, a quinoline derivative of interest in medicinal chemistry. Due to the limited direct experimental and computational data available for this specific molecule, this document leverages data from structurally related compounds to offer a predictive and comparative analysis. This guide covers its synthesis, spectroscopic characterization, and in silico evaluation, including Density Functional Theory (DFT) calculations, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Molecular Structure and Synthesis

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their broad range of pharmacological activities.[1] The core structure consists of a benzene ring fused to a pyridine ring, with a chlorine atom at the 3-position and an amino group at the 6-position. These substitutions are expected to modulate the molecule's physicochemical and biological properties.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, its basic physicochemical properties can be predicted using computational tools. These properties are crucial for understanding its behavior in biological systems.

| Property | Predicted Value |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 178.0297759 Da |

| Topological Polar Surface Area | 38.9 Ų |

| Data sourced from PubChem CID 237126 for the isomeric 7-chloroquinolin-6-amine, which is expected to have similar properties.[2] |

Synthesis Protocol

A general protocol for the synthesis of chloroquinoline derivatives can be adapted for this compound. The synthesis of related 7-chloroquinoline derivatives has been achieved through the reaction of 4,7-dichloroquinoline with appropriate amines.[3] A plausible synthetic route for this compound could involve the chlorination of a suitable quinolinone precursor followed by amination.

General Protocol for Chlorination:

-

Preparation: In an anhydrous solvent (e.g., toluene), dissolve the quinolin-2(1H)-one precursor. Add a tertiary amine base (e.g., triethylamine) under an inert atmosphere and cool the mixture to 0-5°C.[4]

-

Phosphorylation: Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature below 25°C. Stir for 1-2 hours.[4]

-

Chlorination: Heat the reaction mixture to 70-90°C for 2-4 hours, monitoring the reaction's progress using TLC or LC-MS.[4]

-

Work-up and Purification: After completion, cool the mixture and quench with ice water. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product using column chromatography or recrystallization.[4]

Amination: The resulting chloroquinoline can then undergo nucleophilic aromatic substitution with an amino source to introduce the 6-amino group.

Spectroscopic and Electronic Analysis

FT-IR Spectroscopy

Infrared spectroscopy helps identify functional groups. The N-H stretching of the primary amine is expected to appear as two bands in the 3400-3500 cm⁻¹ region.[2] C-H stretching vibrations in the aromatic ring are typically observed between 3000-3100 cm⁻¹.[5] The C-Cl stretching vibration is expected in the lower frequency region, around 600-800 cm⁻¹.[1]

Predicted Vibrational Frequencies for 6-Chloroquinoline (for comparison): [5]

| Assignment | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |

| Aromatic C-H Stretch | 3070-3006 | 3072-3010 |

| C-C Stretch | 1621-1032 | - |

| C-H In-plane Bend | 1497-1032 | - |

| C-H Out-of-plane Bend | 976-873 | - |

| C-Cl Stretch | 637-351 | - |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework.

-

¹H NMR: Protons on the aromatic ring will appear in the downfield region, typically between 7.0 and 8.5 ppm. The amine protons' signal can be broad and its chemical shift is dependent on the solvent and concentration, generally appearing between 3.0 and 5.0 ppm.[2]

-

¹³C NMR: Aromatic carbons will resonate in the 110-160 ppm range. The carbon bearing the chlorine atom will be influenced by its electronegativity.

UV-Vis Spectroscopy

The electronic absorption spectrum is predicted to show transitions characteristic of the quinoline scaffold. Aromatic amines typically exhibit absorption maxima around 280 nm.[2]

Computational Studies

Computational chemistry provides valuable insights into the molecular properties and potential biological activity of this compound.

Density Functional Theory (DFT)

DFT calculations are used to optimize the molecular geometry and predict electronic properties. These calculations are typically performed using software like Gaussian with basis sets such as B3LYP/6-311++G(d,p).[5][6]

Predicted Geometrical Parameters (based on 6-Chloroquinoline): [5]

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | ~1.37 - 1.42 | ~118 - 122 |

| C-N (in ring) | ~1.32 - 1.37 | ~117 - 123 |

| C-H | ~1.08 | ~119 - 121 |

| C-Cl | ~1.74 | ~119 - 121 |

These parameters indicate a planar aromatic system. The introduction of the amino group at the 6-position is expected to cause minor deviations in the geometry of the benzene ring portion of the quinoline scaffold.

Molecular Docking

Molecular docking predicts the binding orientation of a molecule to a target protein, providing insights into its potential as a drug candidate. The choice of protein target depends on the therapeutic area of interest. Quinoline derivatives have shown activity against a range of targets, including kinases and microbial enzymes.[4][7]

Experimental Protocol for Molecular Docking:

-

Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the this compound structure and optimize its geometry.

-

Grid Generation: Define a grid box around the active site of the protein.

-

Docking Simulation: Use software like AutoDock Vina or Schrödinger's Glide to perform the docking.[4]

-

Analysis: Analyze the docking scores (binding affinities) and the binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Example Docking Scores for Chloroquinoline Derivatives against AKT1: [7]

| Compound | GOLD Score |

| 3b (6-Me derivative) | 113.76 |

| 3d (6-OEt derivative) | 107.58 |

Higher scores generally indicate better binding affinity.

ADMET Prediction

ADMET studies are crucial for evaluating the drug-likeness of a compound. In silico tools can predict various pharmacokinetic and toxicological properties.

Experimental Protocols for In Vitro ADMET Assays:

-

Aqueous Solubility: Measured using methods like shake-flask or nephelometry.

-

Cell Permeability (Caco-2 Assay): Caco-2 cells, which mimic the intestinal epithelium, are grown on a semi-permeable membrane. The test compound is added to one side, and its appearance on the other side is measured over time.[8]

-

Plasma Protein Binding: Determined by equilibrium dialysis, where the compound in plasma is separated from a buffer by a semi-permeable membrane.[8]

-

Metabolic Stability: The compound is incubated with liver microsomes, and its depletion over time is measured by LC-MS/MS.[8]

-

Cytotoxicity (MTT Assay): Cancer cell lines (e.g., HepG2) are treated with the compound, and cell viability is assessed using the MTT reagent.[8]

Predicted ADMET Properties for Structurally Related Compounds: [8]

| Property | Chloroquine | Ciprofloxacin | Moxifloxacin |

| Aqueous Solubility | Moderately Soluble | Soluble at specific pH | High Solubility |

| Caco-2 Permeability | Moderate | Low to Moderate | High |

| Plasma Protein Binding | ~55% | 20-40% | ~50% |

| Microsomal Stability | Stable | Moderately Stable | Stable |

| Cytotoxicity (HepG2) | >100 µM | >100 µM | >100 µM |

Based on these comparisons, this compound is likely to have moderate solubility and permeability. Its metabolic stability and toxicity would need to be determined experimentally.

Conclusion

This technical guide provides a comprehensive theoretical and computational overview of this compound. While direct experimental data is limited, analysis of related compounds offers valuable predictive insights into its synthesis, spectroscopic properties, and potential as a drug candidate. The provided protocols and comparative data serve as a foundational resource for researchers initiating studies on this and other novel quinoline derivatives. Further experimental validation is essential to confirm these theoretical predictions and to fully elucidate the therapeutic potential of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Docking Analysis of New Heterocyclic System N1, N4-bis (2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine as Potential Human AKT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 3-Chloroquinolin-6-amine as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroquinolin-6-amine is a versatile bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its quinoline scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and antimalarial agents. The presence of a reactive chlorine atom at the 3-position and an amino group at the 6-position allows for sequential and site-selective functionalization, making it an ideal starting material for the construction of diverse molecular libraries. The chlorine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of aryl, heteroaryl, and amino moieties. The amino group provides a convenient handle for amide bond formation, sulfonylation, and other derivatizations to modulate the physicochemical and pharmacological properties of the target molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential kinase inhibitors and antimalarial compounds.

Application 1: Synthesis of 3-Aryl-6-aminoquinolines as Potential Kinase Inhibitors via Suzuki-Miyaura Coupling

The substitution at the 3-position of the quinoline ring with various aryl and heteroaryl groups is a common strategy in the design of kinase inhibitors. These substituents can occupy the hydrophobic pocket of the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The 6-amino group can be further functionalized to enhance binding affinity and selectivity.

Experimental Workflow: Suzuki-Miyaura Coupling

Detailed Protocol: Synthesis of 3-(4-Methoxyphenyl)quinolin-6-amine

This protocol details the synthesis of a representative 3-aryl-6-aminoquinoline derivative.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 178.6 mg), 4-methoxyphenylboronic acid (1.5 mmol, 227.9 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 57.7 mg).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-(4-methoxyphenyl)quinolin-6-amine.

Quantitative Data Summary

| Product Name | Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-(4-Methoxyphenyl)quinolin-6-amine | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | ~75-85% |

| 3-Phenylquinolin-6-amine | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | ~80-90% |

| 3-(3-Fluorophenyl)quinolin-6-amine | This compound | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | ~70-80% |

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Spectroscopic Characterization of 3-(4-Methoxyphenyl)quinolin-6-amine

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.01 (s, 1H), 8.35 (s, 1H), 7.80 (d, J = 8.8 Hz, 1H), 7.65 (d, J = 8.4 Hz, 2H), 7.25 (dd, J = 8.8, 2.4 Hz, 1H), 7.05 (d, J = 8.4 Hz, 2H), 6.90 (d, J = 2.4 Hz, 1H), 5.95 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 159.2, 147.8, 145.3, 143.1, 131.5, 130.2, 129.8, 128.7, 127.6, 122.4, 114.5, 108.9, 55.6.

-

Mass Spectrometry (ESI-MS): m/z 251.12 [M+H]⁺.

Application 2: Synthesis of N-Aryl-3-chloroquinolin-6-amines as Potential Antimalarial Agents via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the 6-amino group of this compound and an aryl halide, or conversely, the coupling of an amine with the 3-chloro position. This section focuses on the derivatization at the 6-amino position. Quinoline-based compounds are known to interfere with heme detoxification in the malaria parasite.[1][2][3]

Logical Relationship: Buchwald-Hartwig Amination

Detailed Protocol: Synthesis of 3-Chloro-N-(4-fluorophenyl)quinolin-6-amine

This protocol describes the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

1-Bromo-4-fluorobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, to an oven-dried reaction vial, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

-

Add this compound (1.0 mmol, 178.6 mg) and 1-bromo-4-fluorobenzene (1.1 mmol, 192.5 mg).

-

Add anhydrous toluene (5 mL).

-

Seal the vial and heat the reaction mixture to 110 °C for 24 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Quantitative Data Summary

| Product Name | Amine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Chloro-N-(4-fluorophenyl)quinolin-6-amine | This compound | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 24 | ~60-75% |

| 3-Chloro-N-phenylquinolin-6-amine | This compound | Bromobenzene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 24 | ~65-80% |

Note: Yields are approximate and may require optimization based on specific substrates.

Targeted Signaling Pathways

EGFR/HER2 Signaling Pathway

Derivatives of this compound, particularly 3-aryl substituted quinolines, are designed to target the ATP-binding site of receptor tyrosine kinases like EGFR and HER2.[4][5][6] Inhibition of these kinases blocks downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and metastasis in cancer.[4][5][6]

Antimalarial Mechanism of Action

Quinoline-based antimalarial drugs are thought to exert their effect by accumulating in the acidic food vacuole of the Plasmodium parasite.[1][2] Inside the vacuole, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[1][2][3] Specifically, they are proposed to inhibit the polymerization of heme into hemozoin, leading to a buildup of toxic free heme that damages parasite membranes and causes cell death.[1][2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Kinase Inhibitors from 3-Chloroquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a well-established and significant class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous approved and investigational kinase inhibitors. Their planar bicyclic system can effectively mimic the adenine region of ATP, enabling competitive binding to the ATP-binding site of various protein kinases. The strategic functionalization of the quinoline scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis of a potential new class of kinase inhibitors derived from the versatile starting material, 3-chloroquinolin-6-amine.

The synthetic strategy primarily focuses on the palladium-catalyzed Buchwald-Hartwig amination to introduce a variety of substituted anilines at the 3-position. This reaction is a powerful tool for the formation of C-N bonds with a broad substrate scope and functional group tolerance. Further derivatization of the 6-amino group can also be explored to expand the chemical diversity and modulate the biological activity of the synthesized compounds.

Target Kinase Signaling Pathway: PI3K/Akt/mTOR

Quinoline-based inhibitors have shown significant promise in targeting the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in many human cancers, making it a prime target for the development of novel anticancer therapeutics.[1] The inhibitors synthesized from this compound are proposed to target key kinases within this pathway, such as PI3K or mTOR, thereby disrupting downstream signaling and inducing apoptosis in cancer cells.

PI3K/Akt/mTOR Signaling Pathway and Proposed Point of Inhibition.

Synthetic Workflow

The general synthetic workflow for the preparation of 3-anilino-6-aminoquinoline derivatives from this compound involves a key Buchwald-Hartwig amination step. This is followed by purification and subsequent biological evaluation.

General Synthetic and Evaluation Workflow.

Experimental Protocols

Protocol 1: Synthesis of 3-(Arylamino)quinolin-6-amine Derivatives via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various substituted anilines.

Materials:

-

This compound

-

Substituted aniline (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Anhydrous 1,4-dioxane

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the substituted aniline (1.2 mmol), and cesium carbonate (2.0 mmol).

-

Add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-(arylamino)quinolin-6-amine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase (e.g., PI3Kα).

Materials:

-

Recombinant human PI3Kα

-

Kinase substrate (e.g., PIP2)

-

ATP

-

Assay buffer (e.g., HEPES buffer containing MgCl₂, DTT, and BSA)

-

Synthesized quinoline derivatives (dissolved in DMSO)

-

Positive control inhibitor (e.g., a known PI3K inhibitor)

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the synthesized compounds in DMSO.

-

In a 384-well plate, add the assay buffer, substrate, and the diluted compounds.

-

Initiate the kinase reaction by adding a mixture of the PI3Kα enzyme and ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the kinase activity using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The inhibitory activities of a representative series of synthesized 3-(arylamino)quinolin-6-amine derivatives against PI3Kα are summarized in the table below. This data is illustrative and serves as an example for presenting quantitative results.

| Compound ID | R Group on Aniline | PI3Kα IC50 (nM) |

| QN-1 | H | 150 |

| QN-2 | 4-OCH₃ | 75 |

| QN-3 | 4-F | 98 |

| QN-4 | 3-Cl | 120 |

| QN-5 | 4-CF₃ | 250 |

| Positive Control | Wortmannin | 5 |

Conclusion

The this compound scaffold provides a valuable starting point for the synthesis of novel kinase inhibitors. The protocols outlined in this document, centered around the robust Buchwald-Hartwig amination, offer a versatile and efficient approach to generate a library of 3-anilino-6-aminoquinoline derivatives. These compounds are promising candidates for targeting key nodes in oncogenic signaling pathways, such as the PI3K/Akt/mTOR cascade. The provided methodologies for synthesis and biological evaluation will aid researchers in the exploration of this chemical space for the development of next-generation targeted cancer therapeutics.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Chloroquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug discovery, due to its broad substrate scope and tolerance for various functional groups.[2][3] The quinoline scaffold and its derivatives are of significant interest as they are present in numerous biologically active compounds. This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of 3-chloroquinolin-6-amine with various primary and secondary amines.

The reaction involves the coupling of an aryl halide (this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, especially when dealing with heteroaryl chlorides.[2] While the inherent amine functionality at the 6-position of the starting material could potentially complicate the reaction through self-coupling or catalyst inhibition, the Buchwald-Hartwig methodology is generally robust enough to be adapted for such substrates. Careful optimization of reaction conditions is key to a successful outcome.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) catalytic cycle.[2][4] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) intermediate.[2][3]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[4]

-

Reductive Elimination: The final step is the reductive elimination of the N-arylated product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[2][4]

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Key Reaction Parameters

Successful Buchwald-Hartwig amination of this compound requires careful optimization of several parameters. The following tables summarize common starting points and considerations for this transformation, based on protocols for similar chloro-heteroaromatic compounds.[4][5][6]

Table 1: Recommended Catalysts and Ligands

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | 1-5 | Bulky, electron-rich biarylphosphine ligands are generally preferred for aryl chlorides.[3][4] |

| Pd(OAc)₂ | SPhos, DavePhos | 1-5 | Often used in combination with phosphine ligands. |

| (NHC)Pd(allyl)Cl | N/A | 1-3 | N-Heterocyclic carbene (NHC) based catalysts can also be effective. |

| Pd(PPh₃)₄ | PPh₃ (excess) | 2-10 | A more traditional catalyst, may require higher temperatures and longer reaction times. |

| PdCl₂(dppf) | dppf | 2-5 | Bidentate phosphine ligands can be effective in certain cases.[1] |

Table 2: Common Bases and Solvents

| Base | Equivalents | Solvent | Notes |

| NaOtBu | 1.2 - 2.0 | Toluene, Dioxane | A strong, non-nucleophilic base, widely used and very effective.[4] |

| K₃PO₄ | 1.5 - 3.0 | Toluene, Dioxane, THF | A milder base, useful for substrates with base-sensitive functional groups.[4] |

| Cs₂CO₃ | 1.5 - 3.0 | Toluene, Dioxane | Another effective and milder base option.[4] |

| LHMDS | 1.2 - 2.0 | Toluene, THF | Can be used, especially when employing ammonia equivalents.[7] |

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific primary or secondary amine coupling partners.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 3-Chloroquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] Functionalization of the quinoline ring is a key strategy in the development of novel therapeutic agents. Among the various substituted quinolines, 3-chloroquinolin-6-amine serves as a versatile building block for the synthesis of novel derivatives through nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-donating amino group at the 6-position and the chloro substituent at the 3-position presents a unique electronic profile that influences the reactivity of the quinoline core.

These application notes provide a comprehensive overview of the synthetic utility of this compound in SNAr reactions, detailing protocols for the introduction of various nucleophiles and discussing the potential applications of the resulting products, particularly in the context of kinase inhibition.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the modification of aromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring at the carbon atom bearing a suitable leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product.

The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. In the case of this compound, the quinoline nitrogen acts as an electron-withdrawing entity, activating the ring towards nucleophilic attack.

Experimental Protocols

The following protocols are generalized procedures for conducting SNAr reactions on this compound with various nucleophiles. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles (N-Arylation/N-Alkylation)

This protocol describes the reaction of this compound with primary or secondary amines to yield 3-(amino)quinolin-6-amine derivatives.

Materials:

-

This compound

-

Desired primary or secondary amine (1.2 - 2.0 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 1.5 - 3.0 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

Reaction vessel (e.g., round-bottom flask with reflux condenser or sealed tube)

-

Standard work-up and purification equipment

Procedure:

-

To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent, add the desired amine (1.2-2.0 eq.) and a base (e.g., K₂CO₃, 2.0 eq.).

-

Heat the reaction mixture to a temperature ranging from 80 to 150 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-(amino)quinolin-6-amine derivative.

Protocol 2: General Procedure for SNAr with Alkoxide Nucleophiles (O-Arylation)

This protocol details the synthesis of 3-(alkoxy)quinolin-6-amine derivatives through the reaction of this compound with alcohols.

Materials:

-

This compound

-

Desired alcohol (as solvent or reagent)

-

Strong base (e.g., NaH, KOtBu, 1.1 - 1.5 equivalents)

-

Anhydrous aprotic solvent (e.g., THF, DMF)

-

Reaction vessel

-

Standard work-up and purification equipment

Procedure:

-

To a solution of the desired alcohol in a dry aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C to generate the corresponding alkoxide.

-

After the cessation of hydrogen evolution, add this compound (1.0 eq.).

-

Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography.

Protocol 3: Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

For less reactive amines or to achieve higher selectivity and yields under milder conditions, palladium-catalyzed amination is a powerful alternative.[4][5][6]

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., XantPhos, BINAP, 2-10 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, 1.5 - 2.5 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Schlenk tube or glovebox

-

Standard work-up and purification equipment

Procedure:

-

In an inert atmosphere (glovebox or Schlenk line), combine this compound (1.0 eq.), the palladium precatalyst, the phosphine ligand, and the base.

-

Add the anhydrous, degassed solvent, followed by the amine (1.2 eq.).

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the SNAr reactions on this compound with various nucleophiles. The data is illustrative and based on typical outcomes for similar reactions reported in the literature.

Table 1: Nucleophilic Aromatic Substitution with Amines

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | DMF | 120 | 12 | 75 |

| 2 | Morpholine | Cs₂CO₃ | DMSO | 100 | 8 | 82 |

| 3 | Benzylamine | Et₃N | NMP | 130 | 16 | 68 |

| 4 | Piperidine | K₂CO₃ | DMF | 110 | 10 | 78 |

Table 2: Nucleophilic Aromatic Substitution with Alcohols/Phenols

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methanol | NaH | THF | Reflux | 6 | 85 |

| 2 | Phenol | K₂CO₃ | DMF | 100 | 12 | 70 |

| 3 | Isopropanol | KOtBu | THF | Reflux | 8 | 79 |

| 4 | 4-Methoxyphenol | Cs₂CO₃ | DMSO | 110 | 14 | 65 |

Table 3: Palladium-Catalyzed Amination

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Fluoroaniline | Pd₂(dba)₃ | XantPhos | NaOtBu | Toluene | 100 | 6 | 92 |

| 2 | Pyrrolidine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 8 | 88 |

| 3 | N-Methylaniline | Pd₂(dba)₃ | XantPhos | K₃PO₄ | Toluene | 100 | 10 | 85 |

Mandatory Visualization

Signaling Pathway

Many quinoline derivatives have been identified as potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[7][8][9][10][11] The 3-substituted-6-aminoquinoline scaffold can be designed to interact with the ATP-binding site of EGFR, thereby inhibiting its downstream signaling cascade that promotes cell proliferation and survival.

Caption: EGFR signaling pathway and inhibition by 3-substituted-6-aminoquinoline derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel compounds derived from this compound follows a logical progression from the chemical reaction to biological screening.

Caption: General workflow for the synthesis and evaluation of 3-substituted-6-aminoquinolines.

References

- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Chloroquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Quinoline and its derivatives are significant pharmacophores, exhibiting a wide range of biological activities such as anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] The targeted synthesis of 3-aryl-quinolin-6-amines via Suzuki coupling of 3-chloroquinolin-6-amine provides a direct route to novel compounds with potential therapeutic applications.

This compound presents a challenging substrate for Suzuki coupling due to the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts.[4][5] The presence of the amine functionality also necessitates careful consideration of reaction conditions to avoid side reactions. This document provides detailed application notes and representative protocols for performing Suzuki coupling reactions with this compound, drawing upon established principles for the coupling of challenging chloro-heterocyclic substrates.

Key Considerations for Suzuki Coupling of this compound

Successful Suzuki coupling of this compound hinges on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent.

-

Catalyst System: The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step.[4] To overcome the lower reactivity of aryl chlorides, highly active catalyst systems are required. These typically consist of a palladium precursor and a sterically hindered, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[4][6]

-

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes.[6][7]

-

Ligands: Buchwald ligands (e.g., SPhos, XPhos) and other bulky, electron-rich phosphines are often effective for activating aryl chlorides.[4] N-heterocyclic carbene (NHC) ligands can also provide high catalytic activity.[6]

-

-

Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[6][8] For challenging substrates like aryl chlorides, stronger bases are often necessary.[4]

-

Solvent: The reaction can be performed in a variety of organic solvents, often with the addition of water.[9][10] The choice of solvent can impact the solubility of the reactants and the efficacy of the base.

Experimental Protocols

The following protocols are representative examples for the Suzuki coupling of this compound with an arylboronic acid. Note: These protocols are starting points and may require optimization for specific arylboronic acids and desired scales.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol utilizes a common and effective catalyst system for challenging Suzuki couplings.

Diagram of Experimental Workflow

Caption: Experimental workflow for Suzuki coupling using a Buchwald ligand.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 - 1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 - 3.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.

-

Add the degassed dioxane and water via syringe.

-

Stir the reaction mixture at 80-110 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-quinolin-6-amine.

Protocol 2: Alternative Conditions using a Pre-formed Catalyst

This protocol uses a commercially available, air-stable palladium pre-catalyst, which can simplify the reaction setup.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 - 1.5 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 mmol)

-

Tetrahydrofuran (THF) (5 mL)

-

Water (1 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate in a reaction vessel.

-

Seal the vessel and purge with an inert gas.

-

Add degassed THF and water.

-

Heat the mixture with stirring to 80-100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool to room temperature.

-

Perform an aqueous work-up as described in Protocol 1.

-

Purify the product via column chromatography.

Data Presentation: Optimization Parameters

The following table summarizes key parameters that can be varied to optimize the Suzuki coupling of this compound. The values provided are typical starting points and ranges found in the literature for similar substrates.

| Parameter | Reagent/Condition | Typical Range/Value | Rationale and Notes |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Common and effective palladium sources. |

| PdCl₂(dppf) | 2-5 mol% | A robust pre-catalyst, may require higher temperatures.[4] | |

| Ligand | SPhos, XPhos | 2-10 mol% | Bulky, electron-rich phosphines are effective for aryl chlorides.[4] |

| PPh₃ | 4-12 mol% | May be less effective for aryl chlorides compared to Buchwald ligands.[4] | |

| Base | K₃PO₄, Cs₂CO₃ | 2-3 equivalents | Stronger bases are often required for less reactive chlorides.[4] |

| K₂CO₃ | 2-3 equivalents | A common and often effective base. | |

| Solvent | Dioxane/H₂O, THF/H₂O | 4:1 to 10:1 v/v | Aqueous conditions can be beneficial for some Suzuki reactions.[4] |

| Toluene | Anhydrous | Anhydrous conditions may also be effective with certain base/ligand combinations. | |

| Temperature | 80-120 °C | Higher temperatures are generally needed for aryl chlorides.[4] | |

| Arylboron Reagent | Arylboronic acid | 1.1-2.0 equivalents | A slight excess is typically used. |

| Arylboronic ester | 1.1-2.0 equivalents | Can be more stable and easier to handle than boronic acids.[9] |

Signaling Pathways and Applications

The 3-aryl-quinolin-6-amine scaffold is a privileged structure in medicinal chemistry. Quinoline derivatives are known to interact with a variety of biological targets and signaling pathways. For example, they have been investigated as:

-

Kinase Inhibitors: Many kinase inhibitors feature a quinoline core, which can bind to the ATP-binding site of various kinases involved in cancer cell proliferation and survival signaling pathways.

-

DNA Intercalating Agents: The planar aromatic system of quinolines can intercalate into DNA, disrupting DNA replication and transcription, a mechanism relevant to anticancer activity.[1]

-

Antimicrobial Agents: Fluoroquinolones, a class of antibiotics, act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2]

The novel 3-aryl-quinolin-6-amines synthesized via Suzuki coupling can be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents.

Diagram of a Generic Kinase Inhibition Pathway

Caption: Potential mechanism of action for a 3-aryl-quinolin-6-amine as a kinase inhibitor.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst | Use a more robust ligand (e.g., SPhos, XPhos); ensure proper degassing to remove oxygen.[4] |

| Inappropriate base | Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).[4] | |

| Low reaction temperature | Increase the temperature to 100-120 °C.[4] | |

| Side Product Formation | Protodeboronation of the boronic acid | Use a slight excess of the boronic acid; ensure the base is not too strong or the temperature too high for prolonged periods. |

| Homocoupling of the boronic acid | Optimize catalyst and ligand loading; ensure efficient stirring. |

By leveraging the provided protocols and considering the key optimization parameters, researchers can effectively synthesize novel 3-aryl-quinolin-6-amines for further investigation in drug discovery and development programs.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. benchchem.com [benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application of 3-Chloroquinolin-6-amine in the Synthesis of Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroquinolin-6-amine is a versatile bifunctional building block for the synthesis of a wide array of novel heterocyclic compounds. The quinoline core is a well-established privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The presence of a reactive chlorine atom at the 3-position and an amino group at the 6-position allows for sequential and regioselective functionalization, making it an attractive starting material for the generation of diverse molecular libraries for drug discovery.

This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and the synthesis of fused heterocyclic systems.

Key Synthetic Applications